molecular formula C18H19N3O2 B4396537 N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

Cat. No.: B4396537
M. Wt: 309.4 g/mol
InChI Key: GSGRHKGMGACCFM-UHFFFAOYSA-N
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Description

N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE typically involves the reaction of 1-(3-phenoxypropyl)-1H-benzimidazole with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, where it is converted to reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can occur at various positions on the benzimidazole ring. These reactions often involve nucleophilic or electrophilic reagents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles or electrophiles; reactions are conducted in suitable solvents with appropriate catalysts to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is investigated for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.

    Medicine: The compound is being explored for its potential use in drug development. Its benzimidazole core is a common motif in many pharmaceutical agents, and modifications of this compound could lead to new therapeutic agents.

    Industry: In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the precise molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-phenoxypropyl)-1H-benzimidazole: A precursor to N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE, this compound shares the benzimidazole core but lacks the formamide group.

    2-phenylbenzimidazole: Another benzimidazole derivative with a phenyl group at the 2-position, used in various applications.

    1H-benzimidazole-2-carboxamide: A related compound with a carboxamide group at the 2-position, known for its biological activity.

Uniqueness

This compound is unique due to the presence of both the phenoxypropyl and formamide groups. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. Its unique structure allows for the exploration of new chemical reactions and potential therapeutic applications that are not possible with other similar compounds.

Properties

IUPAC Name

N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-14-19-13-18-20-16-9-4-5-10-17(16)21(18)11-6-12-23-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGRHKGMGACCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE

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